Intybin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O7/c1-11-7-16(25)20-12(2)23(28)30-22(20)21-14(9-17(26)19(11)21)10-29-18(27)8-13-3-5-15(24)6-4-13/h3-6,9,16,20-22,24-25H,2,7-8,10H2,1H3/t16-,20+,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDLLIUTDGNCPO-AEMJNJESSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3C(C(C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)O)C(=C)C(=O)O3)C(=CC2=O)COC(=O)CC4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90983277 | |
| Record name | Lactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6466-74-6 | |
| Record name | Benzeneacetic acid, 4-hydroxy-, (2,3,3a,4,5,7,9a,9b-octahydro-4-hydroxy-6-methyl-3-methylene-2,7-dioxoazuleno[4,5-b]furan-9-yl)methyl ester, [3aR-(3aα,4α,9aα,9bβ)]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6466-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Intybin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006466746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lactucopicrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90983277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LACTUCOPICRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKG846KJ3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Intybin: Chemical Structure and Properties
Intybin, also known by the synonym lactucopicrin, is a well-characterized sesquiterpene lactone. ontosight.aiwikipedia.orgchemchart.comnih.gov
The chemical structure of this compound is complex. Its molecular formula is C₂₃H₂₂O₇. wikipedia.orgnih.govuni.lucymitquimica.com The IUPAC name for this compound is [(3aR,4S,9aS,9bR)-4-hydroxy-6-methyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[8,7-b]furan-9-yl]methyl 2-(4-hydroxyphenyl)acetate. nih.gov
Key chemical properties of this compound include a molecular weight of 410.4 g/mol . wikipedia.orgnih.gov
Here is a summary of some computed properties for this compound:
| Property | Value | Method |
| Molecular Formula | C₂₃H₂₂O₇ | Computed by PubChem 2.2 nih.gov |
| Molecular Weight | 410.4 g/mol | Computed by PubChem 2.2 nih.gov |
| Monoisotopic Mass | 410.13655304 Da | Computed by PubChem 2.2 nih.gov |
| XLogP3 (predicted) | 1.1 | Computed by XLogP3 3.0 nih.gov |
| Topological Polar Surface Area | 110 Ų | Computed by Cactvs 3.4.8.18 nih.gov |
| Complexity | 844 | Computed by Cactvs 3.4.8.18 nih.gov |
Note: Interactive features for the table are not available in this format.
Isolation and Purification Methodologies of Intybin
Conventional Extraction Techniques
Conventional extraction methods typically involve using solvents or water to leach compounds from the plant material. These techniques are relatively simple and widely used as initial steps in the isolation process.
Solvent-Based Extraction Approaches (e.g., Chloroform, Methanol)
Solvent extraction is a common method for isolating intybin and other sesquiterpene lactones from chicory roots. The choice of solvent depends on the polarity of the target compounds. For polar compounds, such as this compound, methanol/water mixtures are often appropriate, while less polar compounds may utilize solvents like ethyl acetate (B1210297) or diethyl ether. wur.nl
Studies have employed various solvents for the extraction of sesquiterpene lactones from Cichorium intybus. Methanol has been used to isolate lactucopicrin and lactucin (B167388) from the milky juice of Lactuca virosa and other Compositae, including Cichorium. wur.nl Successive solvent extraction using solvents like n-hexane, dichloromethane (B109758) (DCM), ethyl acetate, and n-butanol has also been applied to chicory root extracts. researchgate.net Ethyl acetate has been tested and shown to be effective in extracting sesquiterpene lactones like 11β,13-dihydrolactucin and lactucin, with high recovery rates observed after multiple extractions. mdpi.com For instance, three ethyl acetate extractions resulted in recovery rates of 98.8% for 11β,13-dihydrolactucin and 94.8% for lactucin, indicating the efficiency of this solvent for these related sesquiterpene lactones. mdpi.com Chloroform has also been historically used for Soxhlet extraction of lactucopicrin. wur.nl
A typical solvent-based approach might involve soaking dehydrated chicory roots in ethanol (B145695), collecting the filtrate, and then concentrating it to obtain a thick extract. google.com This thick extract can then be further processed using liquid-liquid extraction with solvents like n-butanol and ethyl acetate to selectively isolate compounds. google.com
Water-Based Extraction and Subsequent Processing
Water extraction is another conventional method, particularly useful for polar compounds and often employed for isolating inulin (B196767) from chicory roots. researchgate.netdergipark.org.tr While primarily associated with inulin extraction, water extraction can also be a preliminary step in obtaining extracts containing this compound and other sesquiterpene lactones, which can then be further processed. mdpi.comontosight.ai
Research has investigated water extraction conditions for chicory roots, examining the effect of temperature and time on the levels of free and conjugated sesquiterpene lactones. mdpi.com Lower temperatures, specifically between 30 °C and 50 °C, have been found to result in higher concentrations of free sesquiterpene lactones like 11β,13-dihydrolactucin, potentially due to the hydrolysis of their conjugated forms. mdpi.com A water maceration of chicory root powder at 30 °C for 17 hours has shown promising results in increasing the content of certain sesquiterpene lactones and favoring the hydrolysis of their conjugated forms. nih.gov
After water extraction, subsequent processing steps are necessary to isolate this compound. This can involve liquid-liquid extraction of the aqueous supernatant with organic solvents like ethyl acetate to selectively transfer the less polar sesquiterpene lactones into the organic phase, separating them from more water-soluble compounds like sugars. mdpi.com
Advanced Extraction Technologies
Advanced extraction technologies offer potential advantages over conventional methods, including reduced extraction times, lower solvent consumption, and improved efficiency.
Accelerated Solvent Extraction (ASE) Applications
Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is an automated technique that uses common solvents at elevated temperatures and pressures to enhance the extraction of organic compounds from solid and semi-solid matrices. lcms.cznih.gov This method can significantly reduce extraction time and solvent usage compared to traditional methods like Soxhlet extraction. lcms.czuia-initiative.eulcms.cz
While specific studies detailing the application of ASE solely for this compound extraction from chicory were not prominently found, ASE is a recognized technique for the efficient extraction of natural products, including plant extracts. nih.gov Its ability to use various solvents at elevated conditions makes it a potentially suitable method for optimizing the extraction of this compound by exploring different solvent systems and parameters (temperature, pressure, cycles) to maximize yield and selectivity. The principle involves using temperatures above the solvent's boiling point under pressure to achieve faster and more efficient extractions. lcms.cz
Supercritical Fluid Extraction (SFE) Methods
Supercritical Fluid Extraction (SFE) utilizes a substance above its critical point, typically carbon dioxide, as an extraction solvent. researchgate.netdsm-firmenich.com Supercritical CO2 behaves as both a liquid and a gas, allowing it to diffuse through solid matrices like a gas while dissolving compounds like a liquid. dsm-firmenich.com SFE is considered a greener extraction technique as it often uses less or no organic solvents and the CO2 can be recycled. dsm-firmenich.com
SFE has been explored for the extraction of sesquiterpene lactones from Cichorium intybus roots. mdpi.comnih.gov Studies have optimized SFE parameters such as pressure, temperature, flow rate, and the percentage of co-solvent to enhance the extraction of sesquiterpene lactones. mdpi.comnih.gov For example, optimal conditions for recovering rich fractions of sesquiterpene lactones from chicory roots using supercritical CO2 included a pressure of 350 bar, temperature of 40 °C, and the addition of 10% ethanol as a co-solvent, with a flow rate of 15 g/min for 120 minutes. mdpi.comnih.gov This method has been shown to be more selective for sesquiterpene lactones compared to conventional solid-liquid extraction with ethyl acetate. mdpi.comnih.gov An SFE extract obtained under these conditions yielded a sesquiterpene yield of 0.09%. mdpi.comnih.gov
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification of this compound from crude extracts, separating it from other co-extracted compounds based on differences in their physical and chemical properties.
Various chromatographic methods can be employed, including column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC). These techniques separate compounds based on their interaction with a stationary phase and a mobile phase.
For the purification of sesquiterpene lactones from chicory, techniques like flash column chromatography have been used to isolate pure compounds after initial extraction steps. mdpi.comnih.gov Reversed-phase chromatography has also been applied to purify sesquiterpene lactone glucosides. mdpi.com HPLC, particularly with reversed-phase columns and gradient elution, is a suitable method for the analysis and determination of sesquiterpene lactones in chicory extracts, and can be adapted for preparative purification. wur.nl Silica (B1680970) gel column chromatography with specific solvent systems (e.g., dichloromethane-methanol) followed by visualization techniques can also be used to fractionate extracts and isolate compounds. google.com Solid phase extraction (SPE) employing silica-based cartridges has been studied for the purification of sesquiterpene lactones from chicory leaves, allowing for the separation of sesquiterpene lactones from interfering phenolic compounds. researchgate.net
The purification process often involves multiple chromatographic steps to achieve high purity of this compound.
Column Chromatography Principles and Applications
Column chromatography is a widely used preparative technique for separating components of a mixture based on their differential adsorption to a stationary phase packed in a column. orgchemboulder.com The mixture is loaded onto the top of the column, and a mobile phase is passed through it. Compounds that have weaker interactions with the stationary phase and stronger interactions with the mobile phase elute faster, while those with stronger interactions with the stationary phase elute more slowly, leading to separation. orgchemboulder.com
In the context of this compound purification, column chromatography has been applied using various stationary phases such as silica gel, Diaion HP-20 resin, and Sephadex LH-20. researchgate.netgoogle.com These different stationary phases offer varying separation mechanisms, such as adsorption chromatography (silica gel) or size exclusion and reversed-phase mechanisms (Sephadex LH-20, Diaion HP-20). researchgate.net Sequential elution with solvents of increasing polarity is a common strategy to separate compounds with different affinities to the stationary phase. orgchemboulder.com Column chromatography serves as an initial or intermediate purification step to reduce the complexity of crude extracts before further high-resolution techniques are applied. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique that offers higher resolution and efficiency compared to traditional column chromatography. thermofisher.com It utilizes a liquid mobile phase pumped at high pressure through a column packed with small-particle stationary phase. thermofisher.com The separation is achieved based on differential interactions between the analytes and the stationary and mobile phases. thermofisher.com
HPLC is frequently employed for both the analysis and purification of this compound (Lactucopicrin) and related sesquiterpene lactones from plant extracts. researchgate.netcore.ac.uknih.govorgprints.orgresearchgate.netresearchgate.net Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is a common mode for purifying these relatively non-polar compounds. researchgate.netresearchgate.netmdpi.com This technique allows for the separation of this compound from other co-eluting compounds, including structurally similar sesquiterpene lactones like lactucin and 11β,13-dihydrolactucin, which are often present in chicory extracts. nih.govorgprints.orgmdpi.com The purity of isolated compounds can be determined by HPLC analysis. researchgate.netnih.gov
Reported research has utilized HPLC with specific columns (e.g., Phenyl Butyl reversed phase) and mobile phases (e.g., water/methanol or acetonitrile) to achieve purification of sesquiterpene lactones from chicory extracts. orgprints.orgmdpi.com The optimization of mobile phase composition, flow rate, and stationary phase chemistry are critical steps in developing an effective HPLC method for this compound isolation. thermofisher.comthermofisher.com
Precipitation-Based Purification Strategies
Precipitation is a purification technique that involves the formation of a solid from a solution, allowing for the separation of the precipitated component from the soluble impurities. This can be achieved by altering the solvent composition, temperature, or pH, or by adding a precipitating agent. While precipitation is a general method used in the purification of various natural products, including polysaccharides like inulin from chicory using solvents such as acetone (B3395972) researchgate.net, specific detailed strategies for the direct purification of this compound itself primarily through precipitation are not extensively detailed in the provided search results focusing on this compound isolation. The literature emphasizes chromatographic methods following initial extraction for the purification of this compound and related sesquiterpene lactones.
Large-Scale Isolation Strategies and Process Optimization
Scaling up the isolation of this compound from laboratory scale to industrial scale requires the development of efficient and cost-effective processes. Large-scale isolation strategies often involve optimizing initial extraction methods and integrating multiple purification steps.
A three-step large-scale extraction and purification method has been described for the simultaneous purification of lactucin and 11,13-dihydrolactucin from chicory, which could potentially be adapted or provides insights for this compound isolation given the co-occurrence of these compounds. researchgate.netmdpi.com This method involved initial water extraction, followed by liquid-liquid extraction with ethyl acetate to concentrate the target compounds, and finally reversed-phase chromatography for purification. mdpi.com
Process optimization in large-scale isolation aims to maximize the yield and purity of this compound while minimizing processing time, solvent consumption, and costs. This can involve optimizing extraction parameters such as solvent type, temperature, and extraction time researchgate.netdergipark.org.tr, as well as optimizing chromatographic conditions, including column size, stationary phase, and mobile phase gradients. nih.govbvsalud.org Supercritical CO2 extraction has also been explored as a selective extraction method for sesquiterpene lactones from chicory roots and is considered applicable at an industrial scale. uni-halle.demdpi.com
Optimization studies often utilize methodologies such as Response Surface Methodology (RSM) and Design of Experiments (DOE) to evaluate the impact of multiple parameters on the isolation process and identify optimal conditions. dergipark.org.trmdpi.comresearchgate.net For example, optimization of inulin extraction from chicory using RSM has investigated parameters like temperature, time, and liquid-to-solid ratio. dergipark.org.tr Similar approaches can be applied to optimize this compound isolation.
Research findings indicate that different extraction and purification strategies can result in varying yields and purities of this compound and co-occurring sesquiterpene lactones. For instance, one study reported isolating 19 mg of lactucopicrin with over 94% purity from 166 mg of ethyl acetate extract using high-speed counter-current chromatography (HSCCC). nih.gov Another large-scale process starting with 750 g of freeze-dried chicory root powder yielded 175.3 ± 32.9 mg of lactucin and 642.3 ± 76.3 mg of 11,13-dihydrolactucin, corresponding to yields of 0.23 ± 0.04 and 0.86 ± 0.10 mg/g dry matter, respectively. mdpi.com
| Compound | Amount Isolated (from 166 mg extract) | Purity (%) (by HPLC) |
| Lactucopicrin | 19 mg | >94 |
| 11beta,13-dihydrolactucin | 10 mg | >94 |
| Lactucin | 16 mg | >94 |
Table 1: Isolation yields and purity of sesquiterpene lactones from Cichorium glandulosum using HSCCC nih.gov
| Compound | Yield (mg/g dry matter) (from 750 g chicory root) |
| 11,13-dihydrolactucin | 0.86 ± 0.10 |
| Lactucin | 0.23 ± 0.04 |
Table 2: Large-scale isolation yields of sesquiterpene lactones from Cichorium intybus mdpi.com
Optimization efforts continue to focus on developing more efficient, scalable, and environmentally friendly methods for obtaining high-purity this compound for various research and potential industrial applications.
Structural Elucidation and Advanced Spectroscopic Characterization of Intybin
Spectroscopic Techniques in Structure Determination
Spectroscopic techniques are indispensable tools in organic chemistry for identifying unknown compounds and confirming the structures of synthesized molecules. measurlabs.com They probe the interaction of electromagnetic radiation with matter, yielding spectra that are unique fingerprints of a compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. measurlabs.com It exploits the magnetic properties of atomic nuclei, particularly ¹H and ¹³C, when placed in a strong magnetic field. measurlabs.com
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is used to identify the different types of hydrogen atoms in a molecule and their relative numbers. measurlabs.comyoutube.com The spectrum displays signals (peaks) at characteristic chemical shifts (δ), which are influenced by the electronic environment of the protons. measurlabs.comyoutube.com The integration of these signals is proportional to the number of protons giving rise to each peak. measurlabs.comox.ac.ukorgchemboulder.com Furthermore, the splitting pattern of signals (multiplicity) provides information about the number of neighboring protons. measurlabs.comyoutube.com Analysis of ¹H NMR data, including chemical shifts, integration, and coupling constants (J values), is crucial for piecing together the proton connectivity within the intybin molecule. measurlabs.comrsc.org While specific detailed ¹H NMR data for this compound across all protons were not extensively available in the search results, general principles of ¹H NMR apply to its structural analysis. rsc.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. measurlabs.com Each chemically distinct carbon atom in the molecule gives rise to a signal in the ¹³C NMR spectrum. measurlabs.comorgchemboulder.com Unlike ¹H NMR, the integration of peaks in a standard ¹³C NMR spectrum is generally not directly proportional to the number of carbon atoms due to variations in Nuclear Overhauser Enhancement (NOE) and relaxation times. orgchemboulder.com However, the number of signals in the ¹³C NMR spectrum indicates the number of unique carbon environments. orgchemboulder.com Analysis of the chemical shifts in the ¹³C NMR spectrum helps identify the types of carbon atoms present (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons) and their electronic environments. measurlabs.comrsc.org Although comprehensive ¹³C NMR data for this compound were not fully retrieved, studies on related compounds and general ¹³C NMR principles are applicable. rsc.orgcore.ac.uk
Mass Spectrometry (MS) Techniques
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its fragmentation pattern, which helps in structural identification. nih.govmdpi.comnih.gov
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides highly accurate measurements of the mass-to-charge ratio of ions, often to several decimal places. This accuracy allows for the determination of the elemental composition of a compound by comparing the experimentally determined mass with theoretical masses calculated for different elemental formulas. mdpi-res.comnih.gov For this compound, HRMS data would be used to confirm its molecular formula, C₂₃H₂₂O₇ wikipedia.orgnih.gov, by matching the observed accurate mass of the molecular ion (or a characteristic fragment ion) to the calculated exact mass for this formula. This is a critical step in verifying the proposed structure derived from NMR and other data. nih.govnih.gov
Tandem Mass Spectrometry for Fragmentation Analysis (MS/MS)
Tandem Mass Spectrometry (MS/MS) is a powerful analytical technique used to obtain detailed structural information about a compound by fragmenting selected ions and analyzing the resulting fragments. In the context of structural elucidation, MS/MS provides crucial data regarding the connectivity of atoms and the presence of specific functional groups within a molecule.
For a compound like this compound, MS/MS analysis typically involves selecting the protonated or deprotonated molecular ion (precursor ion) and subjecting it to collision-induced dissociation (CID) or other fragmentation methods. The fragmentation pattern observed in the MS/MS spectrum provides a "fingerprint" of the molecule, with fragment ions corresponding to specific substructures lost from the precursor ion. Analyzing the mass-to-charge ratios (m/z) of these fragment ions allows researchers to deduce the presence of key moieties and their arrangement within the molecule.
While specific MS/MS fragmentation data for this compound was not extensively detailed in the provided search results, studies on related sesquiterpene lactones and phenolic compounds in Cichorium intybus have utilized LC-MS/MS for characterization. For instance, LC-ESI-MS/MS has been employed to identify phenolic acids and flavonoids in red chicory, with the fragmentation patterns of precursor ions providing information about the loss of specific groups like caffeoyl moieties. researchgate.net This demonstrates the applicability of MS/MS in breaking down complex plant metabolites into characteristic fragments, aiding in their identification and structural confirmation.
Hyphenated MS Techniques (e.g., GC-MS, UPLC-TOF-MS)
Hyphenated Mass Spectrometry techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry. These techniques are essential for analyzing complex mixtures, such as plant extracts where this compound is found, allowing for the separation and subsequent structural characterization of individual components.
Gas Chromatography-Mass Spectrometry (GC-MS) is typically used for the analysis of volatile and semi-volatile compounds. thermofisher.comwikipedia.orgyoutube.com While sesquiterpene lactones like this compound are relatively large molecules, derivatization can sometimes be employed to make them amenable to GC analysis. GC-MS separates compounds based on their boiling points and interaction with the stationary phase in the GC column, and the eluted compounds are then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of each separated component, which can be compared to spectral libraries for identification. GC-MS has been used in the analysis of various plant extracts to identify phytochemicals, including sesquiterpenes. core.ac.uknotulaebotanicae.roresearchgate.net
Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is a powerful technique for the analysis of a wide range of compounds, including less volatile and more polar molecules like this compound. youtube.comnih.govmdpi.cominiav.ptfrontiersin.org UPLC offers faster separation times and higher resolution compared to traditional HPLC. The eluent from the UPLC column is directed into a Time-of-Flight (TOF) mass spectrometer. TOF-MS provides high mass accuracy, which is crucial for determining the elemental composition of a compound and its fragments. This high mass accuracy, coupled with the separation efficiency of UPLC, allows for the identification of known compounds and the putative identification of unknown compounds in complex biological matrices. UPLC-TOF-MS has been successfully applied in the analysis of plant metabolites and natural products. youtube.comnih.govmdpi.cominiav.ptfrontiersin.org
The combination of chromatographic separation (GC or UPLC) with MS detection (including TOF-MS for high mass accuracy) provides a comprehensive approach to analyze the complex chemical composition of extracts containing this compound, enabling the isolation and characterization of this compound alongside other co-occurring compounds.
Integration of Spectroscopic Data for Definitive Structural Assignment
Definitive structural assignment of a complex natural product like this compound relies on the integration of data obtained from various spectroscopic techniques. While mass spectrometry (including MS/MS and hyphenated techniques) provides information on molecular weight, elemental composition (with high-resolution MS), and fragmentation patterns, other techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for determining the complete structure, including the connectivity of atoms and the spatial arrangement of functional groups.
Typically, the process of structural elucidation involves obtaining and interpreting 1D NMR spectra (¹H NMR and ¹³C NMR) to determine the types of protons and carbons present and their chemical environments. 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about coupling between protons and correlations between carbons and protons, allowing for the mapping of the carbon-hydrogen framework and the identification of adjacent and remotely connected atoms. researchgate.netyoutube.com
Mass spectrometry data complements NMR by providing the molecular weight and fragmentation information, which can help confirm the molecular formula determined from elemental analysis or high-resolution MS and support the structural fragments deduced from NMR data. The integration of these datasets allows researchers to build a comprehensive picture of the molecule's structure. Computational tools and databases are often used to assist in the interpretation of spectroscopic data and to propose and verify possible structures. youtube.comacdlabs.comresearchgate.net
For this compound, the combination of MS data (molecular ion and fragmentation) with detailed 1D and 2D NMR data would be crucial for unambiguously assigning all the proton and carbon signals and establishing the complete connectivity of the complex sesquiterpene lactone skeleton and the attached ester moiety.
Stereochemical Assignments and Conformational Analysis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of structural elucidation, particularly for chiral molecules like this compound which possesses multiple stereocenters. wikipedia.orgnih.govuni.lu Conformational analysis, the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds, is also important as it can influence a molecule's physical and biological properties. numberanalytics.comucalgary.caorganicchemistrytutor.comwiley.comyoutube.com
The stereochemical assignments for this compound, including the R/S configurations of its chiral centers and the cis/trans isomerism of double bonds or ring junctions, are typically determined using a combination of spectroscopic methods and chemical methods. NMR spectroscopy, particularly techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about the spatial proximity of protons, which helps in determining the relative stereochemistry. researchgate.net Comparison of experimental NMR data with calculated values for different possible stereoisomers can also aid in assignment. youtube.com X-ray crystallography, if suitable crystals can be obtained, provides a definitive 3D structure and thus unambiguous stereochemistry.
This compound contains a complex azuleno[8,7-b]furan skeleton with multiple fused rings and substituents. wikipedia.orgnih.govuni.lu The stereochemical descriptors provided in databases like PubChem [(3aR,4S,9aS,9bR)] indicate the absolute configuration at specific positions in the molecule. wikipedia.orgnih.govuni.lu
Conformational analysis of this compound would involve studying the preferred spatial arrangements of its flexible parts, such as the ester linkage and the conformation of the seven-membered ring within the azulene (B44059) core. This can be investigated using variable-temperature NMR spectroscopy, molecular modeling, and by analyzing coupling constants in NMR spectra, which are dependent on dihedral angles. Understanding the preferred conformation is important as it can influence the molecule's reactivity and interactions with other molecules.
While specific experimental details on the conformational analysis of this compound were not found in the immediate search results, the principles of conformational analysis, including the consideration of steric interactions and ring strain, would be applied to understand the favored 3D structures of this compound in solution or the solid state. numberanalytics.comucalgary.cawiley.comyoutube.com
Biosynthesis and Metabolic Pathways of Intybin
Precursor Identification and Initial Biosynthetic Steps
The biosynthesis of sesquiterpenes, including the precursors to intybin, begins with a fundamental isoprenoid building block.
Farnesyl Pyrophosphate (FPP) as a Universal Precursor
Farnesyl pyrophosphate (FPP) is a key intermediate in the isoprenoid biosynthetic pathway and serves as the universal precursor for all sesquiterpenes. wikipedia.orgnih.gov FPP is a 15-carbon molecule formed from the condensation of three molecules of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov This convergent point in metabolism highlights FPP's central role in generating the diverse array of sesquiterpenoid structures found in nature.
Role of Sesquiterpene Synthases in Initial Cyclization (e.g., Germacrene A Synthase)
The initial step in the biosynthesis of the sesquiterpene backbone involves the cyclization of FPP, a reaction catalyzed by enzymes known as sesquiterpene synthases (STSs) or sesquiterpene cyclases. nih.govwur.nlbioinformatics.nl These enzymes initiate the reaction cascade by removing the diphosphate group from FPP, leading to the formation of a farnesyl cation. bioinformatics.nl This highly reactive intermediate then undergoes specific cyclization and rearrangement reactions dictated by the particular STS enzyme involved. bioinformatics.nl
In the case of this compound biosynthesis, germacrene A synthase (GAS) plays a crucial role by catalyzing the formation of germacrene A from FPP. frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov Germacrene A is a 10-membered ring sesquiterpene that serves as a key intermediate in the pathway towards many sesquiterpene lactones, including those of the guaianolide type to which this compound belongs. wur.nlnih.gov Studies in chicory (Cichorium intybus) have confirmed the isolation and characterization of (+)-germacrene A synthase, demonstrating its role as a committed step in the biosynthesis of bitter sesquiterpene lactones in this plant. nih.gov Germacrene A synthase converts (2E,6E)-farnesyl diphosphate into (+)-(R)-germacrene A and diphosphate. wikipedia.org
Research findings on germacrene A synthase activity include its kinetic properties and molecular characteristics. For instance, a (+)-germacrene A synthase isolated from chicory roots was found to have a Km value of 6.6 µM for FPP and an estimated molecular mass of 54 kD, with a broad pH optimum around 6.7. nih.gov Unlike in some other sesquiterpene biosynthesis pathways where germacrene A remains enzyme-bound, in chicory, germacrene A is released from the cyclase, allowing for subsequent enzymatic modifications. nih.gov
Oxidative and Hydroxylation Stages in Pathway Progression
Following the initial cyclization, the germacrene A intermediate undergoes a series of oxidative and hydroxylation reactions, primarily mediated by cytochrome P450 enzymes, to introduce functional groups necessary for lactone formation and further modifications.
Germacrene A Oxidase (GAO) Activity
Germacrene A oxidase (GAO) is a key enzyme that acts downstream of germacrene A synthase in the biosynthesis of sesquiterpene lactones. frontiersin.orgresearchgate.netmdpi.comnih.gov GAO catalyzes the oxidation of germacrene A, typically at the C12 methyl group, leading to the formation of germacrene A acid. researchgate.netnih.gov This conversion is a crucial step in preparing the molecule for subsequent lactone ring formation.
GAO activity has been characterized in several Asteraceae species, including chicory and lettuce. frontiersin.orgresearchgate.netnih.gov The enzyme catalyzes a multi-step oxidation, transforming germacrene A sequentially into an alcohol, an aldehyde, and finally the corresponding carboxylic acid, germacrene A acid. researchgate.net This oxidative step introduces the carboxyl group that is essential for the subsequent cyclization reaction to form the lactone ring.
Cytochrome P450 Enzymes in Hydroxylation (e.g., Lactucin (B167388) Synthase/CYP71DD33)
Cytochrome P450 enzymes (CYPs) play significant roles in the later stages of this compound biosynthesis, particularly in hydroxylation reactions that introduce hydroxyl groups at specific positions on the sesquiterpene skeleton. researchgate.net These hydroxyl groups are often necessary for subsequent reactions, including lactone formation and further functionalization of the molecule.
One notable cytochrome P450 enzyme involved in the pathway leading to this compound (lactucopicrin) and lactucin is CYP71DD33, which has been identified as lactucin synthase (CiLCS) in chicory. researchgate.netnih.govresearchgate.net This enzyme catalyzes the hydroxylation of 8-deoxylactucin (B1214627) at the C8 position to produce lactucin. nih.govresearchgate.net Lactucin is a direct precursor to lactucopicrin (this compound), suggesting that further enzymatic steps, likely also involving CYPs or other modifying enzymes, are required to convert lactucin to this compound. nih.govresearchgate.net Inactivation of CYP71DD33 in chicory has been shown to lead to a significant increase in the accumulation of 8-deoxylactucin, while levels of lactucin and lactucopicrin are reduced, confirming its role in the hydroxylation step leading to lactucin. nih.govresearchgate.net The gene encoding this lactucin synthase is predominantly expressed in the latex of chicory, indicating that these late-stage biosynthetic steps occur in this specialized tissue. nih.govresearchgate.net
The involvement of multiple cytochrome P450 enzymes in sesquiterpene lactone biosynthesis pathways is common, contributing to the structural diversity of these compounds. researchgate.net These enzymes can catalyze various reactions, including hydroxylations, epoxidations, and oxidative cleavages.
Formation of Lactone Ring Structures
A defining characteristic of sesquiterpene lactones like this compound is the presence of a lactone ring. The formation of this cyclic ester structure is a crucial step in the biosynthetic pathway.
The lactone ring formation typically occurs through an intramolecular reaction between a hydroxyl group and a carboxylic acid group on the sesquiterpene backbone. ontosight.ai In the context of sesquiterpene lactone biosynthesis from germacrene A acid, the formation of the lactone ring often involves the carboxylic acid at C12 and a hydroxyl group introduced at a specific position on the germacrane (B1241064) skeleton. nih.gov
Studies on the biosynthesis of related sesquiterpene lactones, such as costunolide (B1669451) (a germacranolide), have provided insights into the lactone formation mechanism. The conversion of germacrene A acid to costunolide in chicory involves a cytochrome P450 enzyme, costunolide synthase. nih.gov This enzyme catalyzes the formation of the lactone ring, likely through a C6-hydroxylation of germacrene A acid followed by a nucleophilic attack of the newly introduced hydroxyl group on the C12 carboxyl group. nih.gov This reaction is dependent on NADPH and molecular oxygen. nih.gov The incorporation of an oxygen atom from 18O2 into the ring oxygen of costunolide supports a mechanism involving hydroxylation followed by cyclization. nih.gov
While the specific enzymatic steps leading to the lactone ring formation in this compound from its immediate precursors (like lactucin) are not as extensively detailed as the early steps, it is understood that similar intramolecular cyclization reactions, likely catalyzed by esterases or other ligases, are involved in creating the characteristic lactone structure. The presence of hydroxyl groups introduced by enzymes like CYP71DD33 provides the necessary functionalization for this cyclization to occur.
Data Table: Key Enzymes and Intermediates in this compound Biosynthesis
| Component | Role in Biosynthesis | Enzyme Type | Notes |
| Farnesyl Pyrophosphate | Universal precursor for sesquiterpenes | N/A | 15-carbon isoprenoid. wikipedia.orgnih.gov |
| Germacrene A Synthase (GAS) | Catalyzes cyclization of FPP to Germacrene A | Sesquiterpene Synthase | Committed step in chicory sesquiterpene lactone biosynthesis. nih.gov |
| Germacrene A | Intermediate sesquiterpene backbone | N/A | Released from GAS in chicory. nih.gov |
| Germacrene A Oxidase (GAO) | Oxidizes Germacrene A to Germacrene A acid | Oxidase (Cytochrome P450) | Introduces carboxyl group for lactone formation. researchgate.netnih.gov |
| 8-Deoxylactucin | Precursor to Lactucin | N/A | Hydroxylated by Lactucin Synthase. nih.govresearchgate.net |
| Lactucin Synthase (CYP71DD33) | Hydroxylates 8-Deoxylactucin to Lactucin | Cytochrome P450 | Key enzyme in lactucin biosynthesis. nih.govresearchgate.net |
| Lactucin | Precursor to this compound (Lactucopicrin) | N/A | Further modified to form this compound. nih.govresearchgate.net |
| This compound (Lactucopicrin) | Final sesquiterpene lactone product | N/A | Bitter compound found in chicory and lettuce. wikipedia.orgresearchgate.net |
Detailed Research Findings:
Studies on chicory have shown that silencing genes for germacrene A synthase (CiGAS) and germacrene A oxidase (CiGAO) can reduce the content of guaianolide oxalates, which are modified forms of sesquiterpene lactones like this compound, supporting their roles in the early steps of the pathway. researchgate.net
The identification and characterization of CYP71DD33 as lactucin synthase in chicory, capable of converting 8-deoxylactucin to lactucin through 8-hydroxylation, provides a specific enzymatic link in the later stages of this compound biosynthesis. nih.govresearchgate.net In vitro assays using yeast microsomes expressing CYP71DD33 confirmed this enzymatic activity. nih.govresearchgate.net
Research into the formation of the lactone ring in costunolide from germacrene A acid in chicory demonstrated the involvement of a cytochrome P450 enzyme (costunolide synthase) and a mechanism likely involving hydroxylation followed by intramolecular cyclization. nih.gov This provides a model for how similar lactone ring formation steps might occur in the biosynthesis of this compound.
Enzymology of this compound Biosynthesis
The biosynthesis of sesquiterpene lactones, such as this compound, from farnesyl pyrophosphate (FPP) involves the action of several key enzymes frontiersin.orgwur.nl. The initial committed step in the pathway involves the cyclization of FPP, catalyzed by sesquiterpene synthases wur.nl. In Cichorium intybus, GERMACRENE A SYNTHASE (GAS) catalyzes the cyclization of FPP to form germacrene A, a precursor to guaianolide sesquiterpene lactones frontiersin.orgwur.nl.
Following the formation of germacrene A, further enzymatic conversions take place. GERMACRENE A OXIDASE (GAO) is involved in the oxidation of germacrene A to germacrene acid frontiersin.orgresearchgate.net. Subsequent steps in the pathway to guaianolide SLs involve enzymes such as COSTUNOLIDE SYNTHASE (COS) and KAUNIOLIDE (B3029866) SYNTHASE (KLS), which catalyze the formation of costunolide and kauniolide, respectively frontiersin.org. Studies in C. intybus have identified cytochrome P450 enzymes belonging to subclade CYP71 that function as paralogs for GAO, COS, and KLS, indicating redundancy in these enzymatic steps frontiersin.org.
The general enzymatic pathway for the formation of guaianolide sesquiterpene lactones is illustrated in the following proposed pathway:
Farnesyl pyrophosphate (FPP) is cyclized to (+)-germacrene A by GERMACRENE A SYNTHASE (GAS). frontiersin.orgwur.nl
(+)-Germacrene A is converted to germacrene acid by GERMACRENE A OXIDASE (GAO). frontiersin.orgresearchgate.net
Germacrene acid is converted to (+)-costunolide by COSTUNOLIDE SYNTHASE (COS). frontiersin.org
Costunolide is converted to kauniolide by KAUNIOLIDE SYNTHASE (KLS). frontiersin.org
These enzymatic reactions represent key steps in the biosynthesis of the sesquiterpene lactone scaffold that ultimately leads to compounds like this compound frontiersin.orgwur.nl.
Genetic and Molecular Regulation of Biosynthetic Pathways
The biosynthesis of sesquiterpene lactones in plants is subject to genetic and molecular regulation, ensuring the appropriate production of these compounds in response to developmental cues and environmental stimuli univ-st-etienne.frmdpi.comnih.gov. In Cichorium intybus, the biosynthesis of sesquiterpene lactones, including this compound, is influenced by regulatory mechanisms.
Research indicates that the phytohormone methyl jasmonate (MeJA) plays a role in controlling sesquiterpene lactone biosynthesis in C. intybus frontiersin.org. MeJA is known to induce the production of various secondary metabolites in plants, including terpenoids frontiersin.orguniv-st-etienne.fr. Gene family annotation and studies on MeJA inducibility have been instrumental in identifying candidate genes involved in the sesquiterpene lactone biosynthetic pathway frontiersin.org.
The genetic regulation of biosynthetic pathways often involves complex networks of transcription factors and signaling molecules that modulate the expression of genes encoding biosynthetic enzymes mdpi.comnih.govqau.edu.pkresearchgate.net. Understanding these regulatory networks is crucial for manipulating the production of desired compounds nih.gov.
Gene Identification and Cloning
The identification of genes encoding the enzymes involved in this compound biosynthesis is a critical step in understanding and manipulating the pathway. Approaches such as genome and transcriptome mining have been employed to identify candidate genes related to sesquiterpene lactone biosynthesis in Cichorium intybus and related species like Lactuca sativa frontiersin.orgresearchgate.net. This involves searching for genes with sequences similar to known genes in related pathways or species, as well as analyzing gene expression patterns in tissues where these compounds are produced frontiersin.orgunl.edu.
Once candidate genes are identified, cloning techniques are used to isolate and amplify these specific DNA sequences unl.edunih.gov. This can involve using PCR with primers designed based on the identified sequences or constructing cDNA libraries from tissues expressing the genes of interest and then screening these libraries unl.edunih.gov. Cloning allows for further characterization of the genes, including sequencing and functional analysis nih.gov. Studies have successfully identified and cloned genes encoding enzymes like GAS, GAO, and COS from C. intybus and L. sativa, providing valuable tools for studying sesquiterpene lactone biosynthesis frontiersin.orgresearchgate.net.
Genome Editing Approaches (e.g., CRISPR/Cas9) for Pathway Modulation
Genome editing technologies, particularly CRISPR/Cas9, have emerged as powerful tools for precisely modifying plant genomes to study gene function and modulate metabolic pathways frontiersin.orgresearchgate.net. In the context of this compound biosynthesis, CRISPR/Cas9 has been successfully applied in Cichorium intybus to modify the sesquiterpene lactone pathway researchgate.netnih.gov.
Specifically, CRISPR/Cas9 has been used to inactivate genes encoding key enzymes in the pathway, such as the CiGAS genes, which catalyze the first dedicated step in sesquiterpene lactone synthesis researchgate.netnih.gov. By targeting and mutating these genes, researchers have been able to significantly reduce or nearly eliminate the accumulation of sesquiterpene lactones, including this compound, in chicory roots researchgate.netnih.gov.
This demonstrates the utility of genome editing for modulating the production of specific secondary metabolites. CRISPR/Cas9 allows for targeted mutagenesis of specific genes, even in species with multiple gene copies or paralogs, which is common in plant biosynthetic pathways frontiersin.orgresearchgate.net. This technology provides a precise method to investigate the role of individual genes in the pathway and engineer plants with altered metabolite profiles frontiersin.orgresearchgate.net.
The application of CRISPR/Cas9 in C. intybus to reduce bitterness caused by sesquiterpene lactones highlights its potential for crop improvement by modifying the levels of specific compounds researchgate.netnih.gov.
Analytical Methodologies for Detection and Quantification of Intybin
Chromatographic Quantification Techniques
Chromatography is a powerful separation technique that allows for the resolution of Intybin from other co-occurring compounds in a sample matrix. When coupled with suitable detectors, it provides a robust platform for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used technique for the separation and quantification of non-volatile or semi-volatile compounds that absorb UV light. This compound, possessing chromophores within its structure, can be detected using UV absorbance. In HPLC-UV, the sample is injected into a liquid mobile phase that carries the components through a stationary phase packed in a column. Separation occurs based on the differential interactions of the analytes with the stationary and mobile phases. As the separated components elute from the column, they pass through a UV detector, which measures their absorbance at a specific wavelength. chromatographyonline.com
Quantitative analysis using HPLC-UV is typically performed by establishing a calibration curve. jasco-global.com This involves injecting a series of standards with known concentrations of this compound and plotting the peak area or height against the corresponding concentrations. jasco-global.comresearchgate.net The concentration of this compound in unknown samples can then be determined by injecting the sample under the same chromatographic conditions and interpolating its peak area or height on the calibration curve. jasco-global.com The wavelength for detection is usually chosen at or near the maximum absorbance of the analyte to achieve maximum sensitivity. chromatographyonline.com
HPLC-UV methods have been developed and validated for the quantification of various compounds in complex matrices, demonstrating good linearity, precision, and accuracy. rsc.orgmdpi.comnih.gov While specific data for this compound quantification by HPLC-UV were not extensively detailed in the search results, the general principles and successful applications for similar compounds suggest its suitability for this compound analysis, provided appropriate chromatographic conditions and detection wavelengths are optimized.
Gas Chromatography (GC) is an analytical technique used for separating and analyzing compounds that are volatile or can be made volatile through derivatization. phenomenex.comthermofisher.com In GC, the sample is vaporized and carried by an inert carrier gas (mobile phase) through a stationary phase contained within a column. phenomenex.com Separation is based on the differential partitioning of the analytes between the gas mobile phase and the stationary phase, which is influenced by their boiling points and interactions with the stationary phase. phenomenex.com
For quantitative analysis in GC, the area or height of the peaks in the chromatogram is proportional to the amount of the compound present. researchgate.netshimadzu.com Similar to HPLC, quantitative determination can be achieved using external or internal standard methods with calibration curves. jasco-global.comresearchgate.net While GC is a powerful tool for volatile and semi-volatile compounds, the applicability of GC for this compound analysis depends on its volatility or the feasibility of preparing a volatile derivative. One source mentions GC-MS in the context of this compound as a secondary metabolite, suggesting that GC-based methods, particularly when coupled with MS, can be applied. mdpi-res.com
Mass Spectrometry-Based Quantification
Mass Spectrometry (MS) provides highly sensitive and selective detection, often coupled with chromatographic techniques for the quantification of analytes. MS detectors measure the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing structural information and enabling the differentiation of compounds with similar chromatographic retention times. thermofisher.comchromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of GC with the detection and identification capabilities of MS. thermofisher.comchromatographyonline.com It is a versatile method for the quantitative analysis of volatile and semi-volatile organic compounds in various matrices. thermofisher.comlucideon.com
Quantitative analysis using GC-MS can be performed in different modes, including scan mode and selected ion monitoring (SIM) mode. chromatographyonline.commdpi.com In scan mode, the mass spectrometer scans a wide range of m/z values, providing a total ion chromatogram (TIC) and mass spectra for eluting compounds. chromatographyonline.commdpi.com Quantitative analysis in scan mode can be done using peak areas from the TIC, although it may be less selective. chromatographyonline.com SIM mode, on the other hand, monitors only specific ions characteristic of the target analyte, offering increased sensitivity and selectivity for quantification, particularly for trace analysis. chromatographyonline.commdpi.com
Calibration curves are constructed by analyzing standards of known concentrations and plotting the peak area or height of the target ion(s) against the concentrations. researchgate.netlibretexts.org The concentration of this compound in unknown samples can then be determined from its corresponding peak area or height. GC-MS has been applied for the quantitative analysis of various compounds in complex samples, demonstrating its robustness and sensitivity. lucideon.commdpi.com The mention of GC-MS in relation to this compound as a secondary metabolite indicates its potential for the quantitative analysis of this compound. mdpi-res.com
Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is a powerful technique for the analysis of complex mixtures, offering high resolution, sensitivity, and speed. nmec.gov.egchromatographytoday.comyoutube.com UPLC utilizes smaller particle size columns compared to conventional HPLC, allowing for faster separations with improved peak resolution. nmec.gov.egchromatographytoday.com TOF-MS provides accurate mass measurements of ions, which is valuable for the identification and quantification of compounds in complex matrices without prior knowledge of all components. nmec.gov.egyoutube.com
UPLC-TOF-MS is particularly useful for untargeted metabolomics and the comprehensive characterization of samples. youtube.comnih.gov It can be used for both qualitative identification based on accurate mass and fragmentation patterns and quantitative analysis by measuring the intensity of specific ions. nmec.gov.egfrontiersin.org The high sensitivity and resolution of UPLC-TOF-MS make it suitable for analyzing complex samples where this compound might be present at low concentrations alongside numerous other compounds. While specific quantitative data for this compound using UPLC-TOF-MS were not found in the search results, the technique's capabilities are well-suited for the analysis of complex plant extracts or biological samples containing this compound. nmec.gov.egchromatographytoday.comnih.govfrontiersin.org
Spectrophotometric and Other Optical Methods
Spectrophotometry and other optical methods offer alternative approaches for the detection and quantification of compounds based on their interaction with light.
Spectrophotometry is a widely used technique for quantitative analysis that relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution. acttr.comclinicalpub.com This method is applicable to compounds that absorb light in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. acttr.comclinicalpub.com
Quantitative analysis using spectrophotometry involves measuring the absorbance of a sample at a specific wavelength and comparing it to a calibration curve prepared from solutions of known concentrations. acttr.comjapsonline.com Spectrophotometric methods are often simple, cost-effective, and relatively fast, making them suitable for routine analysis. acttr.com One study mentioning "Lactucin und this compound" in the context of bitter compounds in lettuce also referenced the use of spectrophotometry for quantification, suggesting its potential applicability for this compound analysis, likely by measuring absorbance in the UV-Vis range if this compound exhibits sufficient absorbance at a suitable wavelength. researchgate.net
Other optical methods for chemical analysis include techniques like fluorescence spectroscopy, Raman spectroscopy, and various imaging techniques. clinicalpub.commdpi.commicrofluidics-innovation-center.com Fluorescence spectroscopy measures the emission of light by a substance after excitation, offering high sensitivity for fluorescent compounds. Raman spectroscopy provides information about molecular vibrations, enabling identification and potentially quantification based on characteristic spectral fingerprints. mdpi.com While these methods have broad applications in chemical analysis, their specific use for the direct quantification of this compound would depend on the compound's inherent optical properties or the ability to react it with a chromogenic or fluorogenic reagent.
Compound Table
| Compound Name | PubChem CID |
| This compound | 174863 |
| Lactucopicrin | 174863 |
Interactive Data Table (Conceptual Example)
While specific quantitative data for this compound across all methods were not available in the search results, the following conceptual table illustrates the type of data that would be generated and presented for quantitative method validation.
| Analytical Method | Analyte | Matrix | Linearity Range | LOD | LOQ |
| HPLC-UV | This compound | Plant Extract | e.g., 1-100 µg/mL | e.g., 0.5 µg/mL | e.g., 1 µg/mL |
| GC-MS (SIM) | This compound | Biological Sample | e.g., 10-500 ng/mL | e.g., 5 ng/mL | e.g., 10 ng/mL |
| Spectrophotometry | This compound | Solution | e.g., 5-200 µg/mL | e.g., 2 µg/mL | e.g., 5 µg/mL |
Advancements in Micro-Scale and High-Throughput Analytical Techniques
The analysis of complex matrices for specific compounds like this compound often requires sensitive and efficient methods. Micro-scale and high-throughput analytical techniques offer advantages in terms of reduced sample consumption, decreased analysis time, and potential for automation and integration. nih.govku.dk These advancements are particularly relevant for the detection and quantification of compounds present in limited quantities or when a large number of samples need processing. ku.dk
On-chip liquid chromatography (LC) systems, a type of microfluidic-based chromatography, have been explored for the separation of analytes from complex biological matrices prior to MS analysis. nih.govmdpi.com These systems can be coupled with various detectors, including MS. mdpi.com Microfluidics-based chromatography offers good reproducibility and requires small sample consumption. mdpi.com While challenges remain for the widespread adoption of some microfluidic devices in high-throughput screening (HTS) applications, particularly concerning robust sample handling and tracking, the potential for increased throughput exists through various methods. nih.gov
High-throughput screening methods are designed to rapidly analyze large numbers of samples. nih.govnih.govnih.gov While HTS has become a mature discipline in areas like drug discovery for small molecules and classical antibodies, its application to specific natural compounds like this compound in complex matrices is an area benefiting from technological advancements. nih.govnih.gov The development of quantitative HTS methods allows for the assessment and quantification of target compounds or their effects on biological systems on a large scale. nih.gov Miniaturization, often associated with micro-scale techniques, is a critical factor in improving the speed and throughput of analysis. researchgate.net
Examples of micro-scale techniques in chemistry include working with small quantities of substances using simplified equipment like conical vials, test tubes, or centrifuge tubes, which are more practical than traditional glassware like separatory funnels for small volumes. libretexts.orgrsc.orgwikipedia.org These techniques are applicable to various chemical procedures, including extractions and titrations, offering advantages such as reduced reagent use, lower costs, and decreased preparation time. libretexts.orgrsc.orgwikipedia.orgscienceinschool.org
While specific detailed research findings or data tables solely focused on the micro-scale or high-throughput analysis of this compound were not extensively found in the provided search results, the principles and advancements in these analytical methodologies are directly applicable to the detection and quantification of such compounds. Studies have demonstrated the quantitative analysis of other compounds from plant tissues using high-throughput methods involving solid-phase extraction in 96-well formats coupled with techniques like GC-MS, allowing for the analysis of numerous samples per day. researchgate.net Similarly, micro-scale techniques coupled with MS have been applied to the analysis of various biomolecules and for cell analysis, highlighting their potential for analyzing natural products like this compound present in biological samples. nih.govresearchgate.netsciengine.com
The development of integrated microfluidic systems for automated MS analysis represents a significant step towards high-throughput capabilities for complex sample analysis. nih.gov These systems can incorporate sample pretreatment and separation steps on a single chip before introduction into the mass spectrometer. nih.govresearchgate.net
Molecular and Cellular Interactions of Intybin in in Vitro and Model Systems
Modulation of Cellular Proliferation Pathways in Cell Lines
Influence on Cell Cycle Progression in Non-Human Cellular Models
Research using non-human cellular models has also provided insights into Esculetin's influence on cell cycle progression. In canine mammary gland tumor cell lines (CMT-U27 and CF41.mg), Esculetin treatment led to cell cycle arrest. Specifically, it caused G0/G1 phase arrest in CMT-U27 cells and S phase arrest in CF41.mg cells. This was accompanied by a decrease in the protein expression of cell cycle regulators such as CDK4 and cyclin D1.
These findings in non-human models corroborate the cell cycle regulatory effects observed in human cell lines, indicating a conserved mechanism of action across different species and cell types.
Perturbation of Autophagy Regulation in In Vitro Systems
Esculetin has been shown to perturb autophagy regulation in various in vitro systems. Studies in human leukemia HL-60 cells demonstrated that Esculetin induced autophagy, evidenced by the formation of autophagic vesicles jbclinpharm.orgwikipedia.orgnih.gov. This induction of autophagy was accompanied by alterations in the expression of autophagy-related proteins jbclinpharm.orgwikipedia.org.
Furthermore, research in the context of intestinal ischemia/recirculation injury using IEC-6 cells indicated that Esculetin treatment promoted autophagy. This effect was linked to the activation of the SIRT3/AMPK/mTOR signaling pathway. In liver cancer cells (HUH7 and HCCLM3), Esculetin was shown to activate ferritinophagy, a selective type of autophagy that degrades ferritin. This process was mediated through the NCOA4/LC3II/FTH1 signaling pathway, leading to an increase in intracellular free iron and the induction of ferroptosis. Esculetin treatment upregulated NCOA4 and LC3-II levels while suppressing FTH1 expression in these cells.
These studies highlight Esculetin's ability to modulate autophagy, an essential cellular process involved in degradation and recycling, which can have implications in various physiological and pathological conditions.
Regulation of Cellular Stress Responses
Esculetin plays a role in regulating cellular stress responses, particularly in mitigating oxidative stress.
Impact on Oxidative Stress Markers and Pathways in Cell Cultures
Esculetin exhibits significant antioxidant properties in various cell culture models by impacting oxidative stress markers and pathways. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT).
In human hepatoma HepG2 cells, Esculetin protected against hydrogen peroxide-induced oxidative damage by activating the Nrf2 signaling pathway and promoting the expression of antioxidant enzymes like NQO1 and glutathione (B108866). Similar activation of the Nrf2 pathway by Esculetin has been observed in H2O2-induced C2C12 myoblasts and IL-1β-stimulated human nucleus pulposus cells. Esculetin can also restore depleted glutathione (GSH) levels in ethanol-induced HepG2 cells.
Studies in HEK293 cells treated with tert-butyl hydroperoxide (t-BHP) demonstrated that Esculetin improved cell viability and reduced apoptosis caused by oxidative stress. This was associated with the inhibition of pro-apoptotic proteins (Bax, Caspase-3, PARP-1) and activation of anti-apoptotic protein (Bcl2). Esculetin's ability to scavenge free radicals, including superoxide anion radicals, contributes to its protective effects against oxidative stress-induced cellular damage.
The following table summarizes some of the observed effects of Esculetin on oxidative stress markers in cell cultures:
| Cell Line Type | Stress Inducer | Effect on ROS | Effect on MDA | Effect on SOD/CAT | Key Pathway Modulation | Source |
| Human Colon Cancer | - | Decreased | - | - | - | mdpi.com |
| Pancreatic Cancer | - | Decreased | - | - | - | mdpi.com |
| Human Hepatoma (HepG2) | Hydrogen Peroxide, Ethanol (B145695) | Decreased | Decreased | Increased | Activated Nrf2 pathway | |
| Human Nucleus Pulposus Cells | IL-1β | Decreased | Decreased | Increased | Activated Nrf2/HO-1 pathway | |
| HEK293 Cells | t-BHP | Reduced | - | - | Modulated apoptotic proteins | |
| Human Leukemia (NB4) | H2O2 | Scavenged O2- | - | - | - |
Receptor Binding and Ligand-Target Interactions
Investigating the specific molecular targets that Esculetin interacts with is crucial for understanding its mechanisms of action.
Interactions with Specific Intracellular Protein Targets (e.g., Akt-1, Caspase-1, MGMT, Mdm2 in cell lines)
Studies using cell lines have provided insights into how Intybin may interact with key intracellular protein targets involved in various cellular processes, including proliferation, apoptosis, and DNA repair.
Research on glioblastoma continuous cell line U87Mg indicated that this compound (Lactucopicrin) treatment led to a decrease in the phosphorylation of pAKT, a key component of the Akt signaling pathway. researchgate.net The Akt pathway is known to play a role in cell survival and proliferation, and its activation can modulate the activity of proteins like Mdm2. nih.gov The observed decrease in pAKT phosphorylation suggests that this compound may interfere with this pro-survival pathway in these cells. researchgate.net
This compound was also shown to stimulate apoptosis in U87Mg cells. researchgate.net This was evidenced by a reduction in procaspase-6 and an increase in the ratio of cleaved to full-length PARP. researchgate.net Caspase-6 is an executioner caspase involved in the apoptotic cascade, and PARP cleavage is a hallmark of apoptosis. interscience.org.uk The findings suggest that this compound can activate apoptotic pathways in this cell line. researchgate.net Caspase-1 is another caspase involved in cellular processes, particularly inflammation and cell death. nih.gov While the provided text specifically mentions caspase-6 in relation to this compound-induced apoptosis, it highlights the compound's impact on caspase-mediated events. researchgate.net
Furthermore, investigations in U87Mg cells indicated that this compound induced cell cycle arrest in the G2/M phase. researchgate.net This was associated with a decrease in CDK2 protein levels and an increase in p53 and p21. researchgate.net CDK2 is a cyclin-dependent kinase that regulates progression through the cell cycle, while p53 and p21 are key proteins involved in cell cycle arrest in response to cellular stress or DNA damage. nih.gov The increase in p53 and p21 suggests that this compound may trigger a p53-dependent cell cycle arrest mechanism. researchgate.net Mdm2 is a negative regulator of p53, promoting its degradation. nih.gov While a direct interaction between this compound and Mdm2 was not explicitly detailed in the provided text, the observed increase in p53 levels in response to this compound treatment in U87Mg cells could indirectly suggest an impact on the p53-Mdm2 axis. researchgate.net
The enzyme O6-methylguanine-DNA methyltransferase (MGMT) is involved in DNA repair, and its activity can influence the effectiveness of certain chemotherapies. researchgate.net The provided text mentions MGMT in the context of glioblastoma treatment resistance but does not explicitly detail this compound's direct interaction or modulation of MGMT activity. researchgate.net
Table 1 summarizes the observed interactions of this compound with specific intracellular targets in U87Mg cell lines.
| Target Protein | Observed Effect of this compound Treatment (U87Mg cells) |
| pAKT | Decreased phosphorylation |
| Caspase-6 | Reduction in procaspase-6, increased cleavage |
| CDK2 | Decrease in protein levels |
| p53 | Increase in protein levels |
| p21 | Increase in protein levels |
Enzyme Activity Modulation in Biochemical Assays
Biochemical assays are widely used to measure the activity of enzymes and investigate how compounds can modulate this activity, either through inhibition or activation. patsnap.combioduro.comnih.govpatsnap.comsigmaaldrich.com this compound's potential to modulate enzyme activity has been explored in various contexts.
This compound (Lactucopicrin) has been shown to act as an acetylcholinesterase inhibitor. wikipedia.org Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter. Inhibition of this enzyme can lead to increased levels of acetylcholine. wikipedia.org This finding suggests a direct interaction between this compound and acetylcholinesterase, affecting its catalytic activity. wikipedia.org
While the provided information highlights the acetylcholinesterase inhibitory activity of this compound wikipedia.org, further detailed research findings on its modulation of other specific enzymes through biochemical assays were not extensively detailed in the search results. Biochemical assays can provide quantitative data on the nature of enzyme modulation, such as the type of inhibition (competitive, non-competitive, uncompetitive) and the potency (IC50 or Ki values). nih.govbioninja.com.aumicrobenotes.com
Table 2 presents the reported enzyme modulation activity of this compound.
| Enzyme | Type of Modulation | Notes |
| Acetylcholinesterase | Inhibition | Demonstrated activity in vitro. wikipedia.org |
Ecological and Physiological Roles of Intybin in Producing Organisms
Role in Plant Defense Mechanisms
Intybin is recognized as a key component in the defense strategies employed by plants against various threats. Its presence contributes to both direct deterrence of herbivores and potential involvement in interactions with other plants.
Herbivore Deterrence
The bitter taste imparted by this compound is considered a significant deterrent to herbivores. journalejmp.comwellspentmarket.comdrinkag1.com Plants utilize a range of defense mechanisms against insect herbivores, including structural barriers and the production of toxic or deterrent chemicals, known as secondary metabolites. nih.govmdpi.comtechscience.com Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to play a role in plant defense against herbivores. wikipedia.orgontosight.aichemchart.comtib-e-nabi-for-you.com The bitterness acts as a signal, potentially indicating toxicity and discouraging consumption by animals. wellspentmarket.com
Allelopathic Interactions
Allelopathy is a biological phenomenon where one plant produces chemicals that influence the growth, survival, or reproduction of other organisms, including other plants. bioninja.com.aunih.gov These chemical interactions can be either positive or negative and are primarily mediated by secondary metabolites released into the environment through various means, such as root exudates or decomposition of plant material. bioninja.com.aunih.gov While the direct allelopathic effects of this compound are not extensively detailed in the provided search results, sesquiterpene lactones, as a group of secondary metabolites, are implicated in such interactions. core.ac.uk Allelopathic inhibition can result from the combined action of multiple allelochemicals interfering with physiological processes in neighboring plants. capes.gov.br The production and effects of allelochemicals can be influenced by environmental stresses. capes.gov.br
Contribution to Organoleptic Properties (e.g., Bitterness)
A well-established role of this compound is its significant contribution to the bitter taste characteristic of plants like chicory and wild lettuce. wikipedia.orgtib-e-nabi-for-you.comjournalejmp.comwellspentmarket.comdarwin-nutrition.frfooby.ch The concentration of this compound glycoside in chicory roots, for instance, can range from 0.01–0.02%. journalejmp.commdpi.com This bitterness is a key organoleptic property that influences how these plants are perceived and utilized, both by herbivores in a defense context and by humans in culinary applications. journalejmp.comwellspentmarket.comfooby.ch The bitter principle, this compound, has been recognized for over a century. wur.nl The bitterness can be reduced by methods such as soaking in cold water or removing the central stalk, which holds a higher concentration of bitter compounds. wellspentmarket.comfooby.ch
Potential Involvement in Plant Growth and Development Regulation
While the primary roles of this compound highlighted in the search results relate to defense and taste, some information suggests a potential, albeit less defined, involvement in plant growth and development regulation. Plant growth regulators, or phytohormones, are organic compounds that control and modify plant physiological processes, including growth and development. byjus.comontario.ca Sesquiterpenoids, the broader class of compounds to which this compound belongs, have been ascribed a role in plant growth regulation, although their importance and distribution in this context may vary. core.ac.uk The search results also mention other compounds found in chicory, such as inulin (B196767) and various vitamins, which are essential for plant growth and development. journalejmp.comdarwin-nutrition.frscielo.br However, direct research specifically detailing this compound's function as a plant growth regulator is limited in the provided results.
Synthetic and Semi Synthetic Approaches to Intybin and Its Analogs
Total Synthesis Strategies of Sesquiterpene Lactones
Total synthesis of sesquiterpene lactones, including guaianolides like intybin, has been an active area of research, with various creative strategies developed to construct their intricate ring systems and establish the correct stereochemistry. rsc.orgugent.be These strategies often involve meticulous interplay between established chemical methods and the development of novel synthetic routes. rsc.org
Stereoselective Synthesis Methodologies
Stereoselectivity is paramount in the synthesis of sesquiterpene lactones due to the presence of multiple chiral centers, which dictate their biological activity. thieme-connect.com Various stereoselective methodologies have been applied, including diastereoselective reactions such as aldol (B89426) additions and alkylations, as well as methods involving radical cyclizations and metathesis reactions. rsc.orgthieme-connect.comresearchgate.netuni-regensburg.de The stereochemistry at different positions, particularly within the fused ring system and the lactone ring, is carefully controlled during the synthetic sequence. ugent.bethieme-connect.com
Development of Novel Synthetic Routes
The pursuit of more efficient and versatile routes to sesquiterpene lactones has led to the development of novel synthetic methodologies. This includes approaches utilizing radical cyclizations to construct bi- and tricyclic ring systems found in many sesquiterpene lactones. thieme-connect.comresearchgate.netuni-regensburg.de Other strategies involve metathesis reactions, such as enediyne or dienyne metathesis, and photochemical methods. rsc.org Biomimetic cyclization and rearrangement reactions starting from germacranolides have also been explored as routes to guaianolides. acs.org
Semi-Synthetic Derivatization from Natural Precursors
Given the often low natural abundance and complex structures of sesquiterpene lactones like this compound, semi-synthetic approaches from more readily available natural precursors are valuable. nih.govmdpi.com This involves chemically modifying isolated natural sesquiterpene lactones to create new derivatives. For this compound and related compounds found in chicory, biocatalytic methods using lipases have been explored for selective O-acylation of alcohol groups, providing a pathway to novel ester derivatives. nih.govchemrxiv.org This approach allows for targeted functionalization of the natural scaffold. nih.gov Semi-synthetic modifications can also involve reactions like palladium-catalyzed arylation of the α-methylene-γ-lactone substructure, a common feature in many bioactive sesquiterpene lactones. nih.gov
Exploration of Analogue Synthesis for Structure-Function Relationship Studies
The synthesis of this compound analogs is crucial for understanding the relationship between their chemical structure and biological function. mdpi.comnih.govresearchgate.net By systematically modifying different parts of the this compound molecule, researchers can identify key structural features responsible for observed activities. Studies on other sesquiterpene lactones have shown that the α-methylene-γ-lactone moiety is often essential for biological effects, acting as a Michael acceptor. core.ac.ukmdpi.comresearchgate.netmdpi.com Analogue synthesis allows for the evaluation of how modifications to this group, or other parts of the molecule, impact activity and selectivity. mdpi.comnih.govresearchgate.net
Biocatalysis and Chemoenzymatic Synthesis in Natural Product Chemistry
Biocatalysis and chemoenzymatic approaches offer environmentally friendly and highly selective methods for the synthesis and modification of natural products, including sesquiterpene lactones. nih.govrsc.org Enzymes, such as lipases and cytochrome P450 enzymes, can catalyze specific transformations that are challenging to achieve with traditional chemical methods. nih.govchemrxiv.orgnih.govnih.gov For example, P450-catalyzed C-H hydroxylation has been used in the chemoenzymatic synthesis of functionalized parthenolide (B1678480) analogs, another sesquiterpene lactone. nih.govnih.govresearchgate.net This highlights the potential of integrating enzymatic steps into synthetic routes to access diverse sesquiterpene lactone derivatives with tailored properties. nih.govrsc.orgmdpi.com Biocatalytic methods have shown promise for regioselective modifications of sesquiterpene lactones from chicory, including this compound and lactucin (B167388) derivatives. nih.govchemrxiv.org
Future Research Avenues and Methodological Advancements
Elucidation of Remaining Biosynthetic Pathway Gaps
The biosynthetic pathway of sesquiterpene lactones, including Intybin, in chicory (Cichorium intybus) has been partially elucidated. Key enzymatic steps involving Germacrene A Synthase (GAS), Germacrene A Oxidase (GAO), Costunolide (B1669451) Synthase (COS), and Kauniolide (B3029866) Synthase (KLS) have been identified as crucial for the formation of the guaianolide skeleton. frontiersin.org However, the precise enzymatic transformations that occur downstream of these initial steps to yield the specific chemical structure of this compound remain a significant knowledge gap.
Future research will need to focus on identifying and characterizing the specific oxidoreductases, hydroxylases, and other modifying enzymes that catalyze the final steps of this compound biosynthesis. A combination of transcriptomic analysis of chicory tissues actively producing this compound, coupled with protein expression and in vitro enzymatic assays, will be instrumental in closing these gaps. nih.govresearchgate.net The heterologous expression of candidate genes in microbial or plant systems, such as Nicotiana benthamiana, will be a powerful tool for functional characterization. frontiersin.orgresearchgate.net
Table 1: Key Enzymes in the Early Biosynthesis of Sesquiterpene Lactones in Chicory
| Enzyme | Abbreviation | Function |
| Germacrene A Synthase | GAS | Catalyzes the cyclization of farnesyl pyrophosphate to (+)-germacrene A. |
| Germacrene A Oxidase | GAO | Oxidizes germacrene A to germacrene acid. |
| Costunolide Synthase | COS | Catalyzes the formation of (+)-costunolide. |
| Kauniolide Synthase | KLS | Involved in the formation of kauniolide. |
This table is based on current understanding of the early stages of the sesquiterpene lactone biosynthetic pathway in Cichorium intybus. frontiersin.org
Application of Advanced Genetic Engineering for Enhanced Production
With a more complete understanding of the this compound biosynthetic pathway, the application of advanced genetic engineering techniques can be explored to enhance its production in chicory or to enable its synthesis in heterologous systems. nih.gov Techniques such as CRISPR/Cas9-mediated genome editing offer the potential to precisely modify the regulatory elements of key biosynthetic genes to upregulate their expression. nih.gov
Furthermore, metabolic engineering strategies could be employed to increase the flux of precursors, such as farnesyl pyrophosphate, towards this compound biosynthesis. cabidigitallibrary.org This could involve the overexpression of upstream pathway genes or the downregulation of competing metabolic pathways. The stacking of multiple genes involved in the pathway into a single locus could also lead to more stable and predictable production levels. cabidigitallibrary.org The development of transgenic plants with optimized this compound production could have significant implications for the food and pharmaceutical industries. nih.gov
Development of Novel Analytical Techniques for Trace Analysis
The accurate and sensitive quantification of this compound in various matrices, from plant tissues to food products, is crucial for both research and quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) with UV detection are available, there is a need for the development of more advanced and sensitive analytical techniques for trace analysis. scispace.commdpi.com
Future advancements may include the refinement of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods tailored for this compound extraction, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). scispace.com These techniques offer superior selectivity and sensitivity, allowing for the detection and quantification of this compound at very low concentrations. The development of novel immunoassays or biosensors could also provide rapid and portable methods for on-site analysis.
Table 2: Potential Advanced Analytical Techniques for this compound Analysis
| Technique | Principle | Advantages |
| UHPLC-MS/MS | Separation by liquid chromatography followed by mass analysis of fragmented ions. | High sensitivity, high selectivity, structural information. |
| QuEChERS | A sample preparation method involving salting out liquid-liquid extraction followed by dispersive solid-phase extraction. | High-throughput, cost-effective, reduced solvent usage. |
| Immunoassays | Utilizes the specific binding of antibodies to the target analyte. | High specificity, potential for rapid and portable formats. |
| Biosensors | Integrates a biological recognition element with a transducer to produce a measurable signal. | Real-time analysis, potential for miniaturization. |
In-depth Characterization of Molecular Interaction Networks
Understanding how this compound interacts with biological macromolecules is key to elucidating its physiological effects. Future research should focus on the in-depth characterization of this compound's molecular interaction networks. This can be achieved through a combination of experimental and computational approaches.
High-throughput screening methods, such as affinity chromatography-mass spectrometry and protein microarrays, can be used to identify potential protein targets of this compound. nih.gov Once potential targets are identified, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinities and thermodynamics. Elucidating these interaction networks will provide a clearer picture of the pathways through which this compound exerts its biological activity.
Computational Chemistry and In Silico Modeling for Mechanistic Insights
Computational chemistry and in silico modeling are powerful tools that can provide deep mechanistic insights into the biosynthesis and biological activity of this compound. nih.govmdpi.com Molecular docking studies can be employed to predict the binding modes of this compound and its biosynthetic intermediates with their respective enzymes. nih.govaber.ac.uknrfhh.comnih.govnih.gov This can help to rationalize enzyme specificity and guide site-directed mutagenesis experiments to probe enzyme function.
Molecular dynamics (MD) simulations can be used to study the conformational changes and dynamic behavior of both this compound and its target proteins upon binding, providing a more complete understanding of the interaction at an atomic level. nih.gov Furthermore, quantum mechanics (QM) calculations can be utilized to investigate the reaction mechanisms of the biosynthetic enzymes, elucidating the intricate electronic rearrangements that occur during catalysis. These computational approaches, when integrated with experimental data, will be invaluable for a comprehensive understanding of this compound. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
